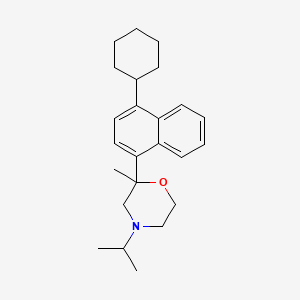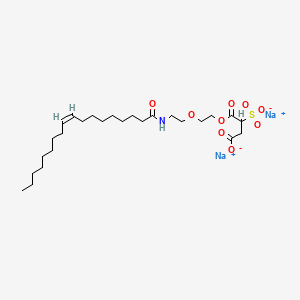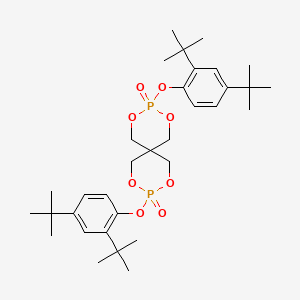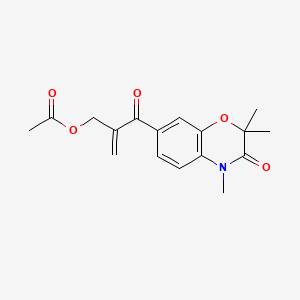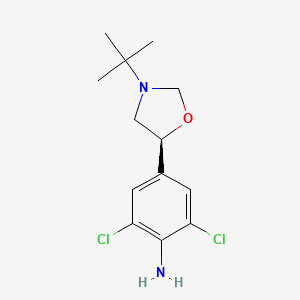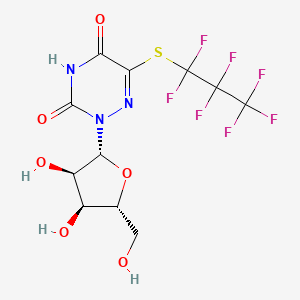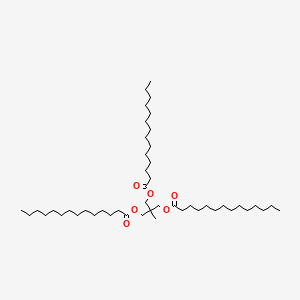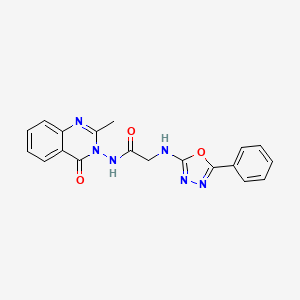
Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone and oxadiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the quinazolinone and oxadiazole intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the oxadiazole ring may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3(4H)-quinazolinecarboxylic acid.
Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol.
Uniqueness
The unique combination of the quinazolinone and oxadiazole moieties in “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with enhanced performance.
Properties
CAS No. |
135790-28-2 |
|---|---|
Molecular Formula |
C19H16N6O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c1-12-21-15-10-6-5-9-14(15)18(27)25(12)24-16(26)11-20-19-23-22-17(28-19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,23)(H,24,26) |
InChI Key |
HUAOJLXGNLYTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


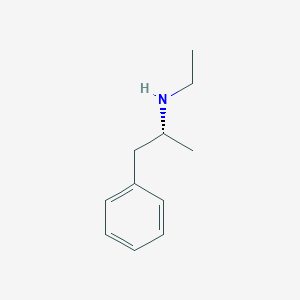
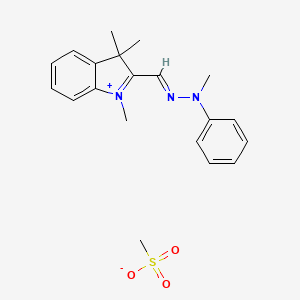


![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

